molecular formula C60H58O6 B8143633 [1,1'-Binaphthalene]-2,2'-diol, (1S)-

[1,1'-Binaphthalene]-2,2'-diol, (1S)-

Cat. No.: B8143633
M. Wt: 875.1 g/mol
InChI Key: COVMBWSJVJJVQP-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-diol, (1S)-: is a chiral organic compound that is widely used in asymmetric synthesis. It is known for its axial chirality, which makes it a valuable ligand in various catalytic processes. The compound is often referred to as BINOL, but for the purpose of this article, we will use its full name as requested.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Asymmetric Oxidative Coupling: One of the primary methods for preparing [1,1’-Binaphthalene]-2,2’-diol, (1S)- involves the asymmetric oxidative coupling of 2-naphthol.

    Racemic Synthesis: The racemic form of the compound can be synthesized using iron (III) chloride as an oxidant.

Industrial Production Methods:

    Optical Resolution: Optically active [1,1’-Binaphthalene]-2,2’-diol, (1S)- can be obtained from racemic BINOL by optical resolution.

Mechanism of Action

The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, (1S)- exerts its effects is primarily through its role as a chiral ligand. It facilitates asymmetric catalysis by coordinating with transition metals, thereby inducing chirality in the resulting products. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include various catalytic cycles depending on the specific reaction being catalyzed .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,1’-Binaphthalene]-2,2’-diol, (1S)- lies in its high enantiomeric purity and stability towards racemization. It is one of the most inexpensive sources of chirality for organic synthesis, making it highly valuable in both academic and industrial settings .

Properties

IUPAC Name

1-[2-hydroxy-8a-[1-[2-hydroxy-8a-[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H58O6/c61-47-29-23-37-13-1-5-19-43(37)53(47)55-45-21-7-3-15-39(45)25-33-51(55)65-60-36-12-10-18-42(60)28-32-50(64)58(60)56-46-22-8-4-16-40(46)26-34-52(56)66-59-35-11-9-17-41(59)27-31-49(63)57(59)54-44-20-6-2-14-38(44)24-30-48(54)62/h1-8,13-16,19-26,29-30,33-34,41-42,49-50,57-58,61-64H,9-12,17-18,27-28,31-32,35-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMBWSJVJJVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CCC(C2C3=C(C=CC4=CC=CC=C43)O)O)OC5=C(C6=CC=CC=C6C=C5)C7C(CCC8C7(CCCC8)OC9=C(C1=CC=CC=C1C=C9)C1=C(C=CC2=CC=CC=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H58O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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